molecular formula C8H7BrO2 B156251 2-Bromo-7-methoxytropone CAS No. 1728-86-5

2-Bromo-7-methoxytropone

Cat. No. B156251
CAS RN: 1728-86-5
M. Wt: 215.04 g/mol
InChI Key: SZPQJNFNDBNPHH-UHFFFAOYSA-N
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Description

2-Bromo-7-methoxytropone is a chemical compound . It is a derivative of 2-Methoxytropone . The bromination of 2-Methoxytropone and its bromo derivatives has been studied .


Synthesis Analysis

The synthesis of 2-Bromo-7-methoxytropone involves the bromination of 2-Methoxytropone . The treatment of 2-Methoxytropone or 5-bromo-2-methoxytropone with bromine in methanol gives an addition product . An improved synthesis method involves the reaction of 2-methoxytropone with N-bromosuccinimide, followed by reaction with acetyl trifluoroacetate in situ, and hydrolysis of the resultant 2,7-diacetoxytropone .


Molecular Structure Analysis

The molecular structure of 2-Bromo-7-methoxytropone has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The reaction of 2-methoxytropone and its bromo derivatives with bromine was examined in various solvents . The treatment of 2-methoxytropone or 5-bromo-2-methoxytropone with bromine in methanol gave an addition product .

Scientific Research Applications

Chemical Reactions and Derivatives

  • 2-Bromo-7-methoxytropone reacts with various compounds to form diverse products, demonstrating its utility in organic synthesis. For example, its reaction with o-aminophenol yields 2-bromo-7-(o-hydroxyanilino)tropone and other cyclohepta[b][1,4]benzoxazin derivatives (Nozoe, Someya, & Okai, 1979). Another study showed its reaction with active methylene compounds leading to various rearrangement products and coumarin derivatives (Sunagawa & Nakao, 1965).

Synthesis and Structural Analysis

  • Research indicates that 2-Bromo-7-methoxytropone can be used in palladium(0)-catalyzed reactions with arylboronic acids for the efficient synthesis of 2-aryltropones (Suri & Nair, 1990). Additionally, its bromination with other tropone derivatives has been explored to understand long-range spin coupling and structural properties of the resultant compounds (Seto et al., 1968).

Electrophilic Substitution Reactions

  • The compound's versatility is further highlighted in studies focusing on electrophilic substitution reactions. For instance, its reaction with nucleophiles, like ethanol and potassium carbonate, resulted in various 2-substituted troponoids (Sato, Nitta, & Yamamoto, 2014).

Additional Applications

Mechanism of Action

A possible reaction mechanism involves the nucleophilic attack of a methanol molecule on 2-methoxytropones at the 2-position .

Safety and Hazards

While specific safety and hazard information for 2-Bromo-7-methoxytropone is not available, it’s important to handle all chemical compounds with care. Always use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

2-bromo-7-methoxycyclohepta-2,4,6-trien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-11-7-5-3-2-4-6(9)8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPQJNFNDBNPHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341212
Record name 2-Bromo-7-methoxytropone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-7-methoxytropone

CAS RN

1728-86-5
Record name 2-Bromo-7-methoxytropone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 2-Bromo-7-methoxytropone exhibits intriguing reactivity due to the presence of both the electron-withdrawing bromine and the electron-donating methoxy group on the tropone ring. This makes it susceptible to both electrophilic and nucleophilic attacks. For instance, while it reacts with active methylene compounds like malononitrile to form heptafulvenes [], it undergoes rearrangement reactions with compounds like cyanoacetamide and diethyl malonate to yield coumarin derivatives []. Interestingly, it does not react with ethyl carbamoylacetate, 2-cyanoacetophenone, and cyanoacetone, which readily react with 2-chlorotropone, highlighting the influence of the substituents on its reactivity [].

ANone: While the provided abstracts do not explicitly mention the molecular formula and weight, these can be deduced from its name and structure. 2-Bromo-7-methoxytropone has the molecular formula C8H7BrO2 and a molecular weight of 215.05 g/mol. The structure consists of a seven-membered carbocyclic ring with alternating single and double bonds (a tropone ring) with a bromine atom at the 2-position and a methoxy group at the 7-position. Detailed spectroscopic data would require further investigation beyond the provided abstracts.

A: 2-Bromo-7-methoxytropone undergoes anodic oxidation to yield p-tropoquinone bisacetal derivatives [, ]. This reaction pathway differs from 2,7- and 2,3-dimethoxytropones, which yield corresponding o-tropoquinone bisacetals upon anodic oxidation [, ]. This difference in product formation highlights the impact of the bromine substituent on the electrochemical oxidation pathway.

A: Yes, 2-bromo-7-methoxytropone serves as a valuable precursor for synthesizing various cycloheptimidazole derivatives []. Reacting it with monoalkylguanidine yields 2-alkylamino-4-bromocycloheptimidazole and a rearranged product, 2-amino-3-alkyl-4(3H)-quinazolinone []. Additionally, it reacts with dialkylguanidine to produce 2-dimethylamino-4-bromocycloheptimidazole [].

A: Yes, converting 2-bromo-7-methoxytropone into its enolate form, 2-bromo-7-methoxycycloheptadienone enolate, significantly alters its reactivity []. This enolate exhibits umpolung reactivity, acting as a nucleophile, and readily reacts with various electrophiles, including tropylium cations, to yield diverse 2,7-disubstituted tropones []. This strategy expands the synthetic utility of 2-bromo-7-methoxytropone.

A: Yes, reacting 2-bromo-7-methoxytropone with o-aminophenol yields primarily 2-bromo-7-(o-hydroxyanilino)tropone along with small amounts of cyclohepta[b][1,4]benzoxazin-6(11H)-one and 15H-[1,4]benzoxazino[3′,2′ : 3,4]cyclohepta[2,1-b][1,4]benzoxazine []. This reaction pathway highlights the potential of 2-bromo-7-methoxytropone for constructing complex heterocyclic ring systems.

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